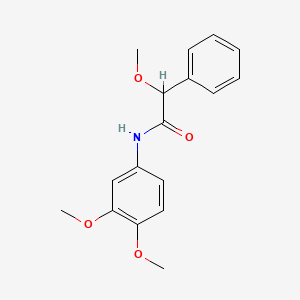![molecular formula C22H22BrNO6 B3938934 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate](/img/structure/B3938934.png)
8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate
Übersicht
Beschreibung
8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a quinoline derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate is not fully understood. However, studies have suggested that this compound may exert its effects by interfering with the DNA synthesis and repair processes in cells.
Biochemical and Physiological Effects:
Studies have shown that 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate has cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs. In addition, this compound has been found to exhibit high selectivity and sensitivity towards zinc ions, making it a promising tool for the detection of zinc in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate in lab experiments is its high selectivity and sensitivity towards zinc ions. This makes it a valuable tool for the detection of zinc in biological samples. However, one limitation of using this compound is its cytotoxic effects on cells, which may make it unsuitable for certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate. One area of interest is the development of new drugs for the treatment of cancer based on this compound. Researchers may also explore the potential applications of this compound in other areas of scientific research, such as the detection of other metal ions or the development of new fluorescent probes. Finally, further studies may be needed to fully understand the mechanism of action of 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate and its potential effects on cells.
Wissenschaftliche Forschungsanwendungen
8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit high selectivity and sensitivity towards zinc ions, making it a promising tool for the detection of zinc in biological samples.
Another area of research where 8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate has shown potential is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2.C2H2O4/c1-14-12-15(2)20(17(21)13-14)24-11-5-10-23-18-8-3-6-16-7-4-9-22-19(16)18;3-1(4)2(5)6/h3-4,6-9,12-13H,5,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEPTIYKEAAELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCOC2=CC=CC3=C2N=CC=C3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]quinoline;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-triethoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3938857.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3938864.png)
![N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B3938874.png)
![methyl 4-({3-[2-(methylthio)benzoyl]-1-piperidinyl}methyl)benzoate](/img/structure/B3938881.png)
![(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3938883.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3938891.png)
![1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B3938894.png)
![(2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3938909.png)
![1-(4-bromophenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B3938912.png)
![6-tert-butyl-2-(propionylamino)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938939.png)

![6-tert-butyl-2-[(trifluoroacetyl)amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938952.png)
![3-({methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}methyl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3938960.png)
